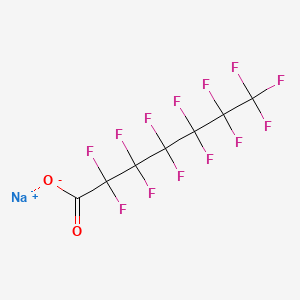

Sodium perfluoroheptanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

sodium;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF13O2.Na/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20;/h(H,21,22);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGSCUOIQGNNEK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F13NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

375-85-9 (Parent) | |

| Record name | Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020109595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30880231 | |

| Record name | Sodium perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20109-59-5 | |

| Record name | Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020109595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium perfluoroheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Perfluorinated Carboxylic Acid Pfca Research

The journey of PFCA research began with the development of PFAS chemistry in the late 1930s and their widespread commercial production starting in the 1950s. itrcweb.org For many years, research and production were dominated by "long-chain" PFCAs, particularly perfluorooctanoic acid (PFOA). These compounds were integral to processes like the manufacturing of fluoropolymers. researchgate.net

The trajectory of scientific inquiry shifted dramatically in the early 2000s. With advancements in analytical methods, scientists began to detect PFCAs in environmental samples and biological matrices globally, even in remote locations. itrcweb.orgresearchgate.net This discovery prompted a wave of research into the environmental fate, persistence, and bioaccumulation potential of these compounds.

A pivotal development in the history of PFCAs was the recognition that long-chain variants, like PFOA, were environmentally persistent, bioaccumulative, and had toxic properties. This led to international regulatory actions and voluntary phase-outs by major manufacturers. Consequently, the chemical industry shifted towards producing and using short-chain PFCAs, such as perfluorohexanoic acid (PFHxA) and perfluoroheptanoic acid (PFHpA), the acid form of sodium perfluoroheptanoate, as replacements. nih.govnih.gov This transition marked a new chapter in PFCA research, moving the focus from legacy long-chain compounds to their shorter-chain alternatives.

Table 1: Evolution of PFCA Focus

| Time Period | Primary Focus | Key Research Drivers | Representative Compounds |

|---|---|---|---|

| 1950s-2000 | Long-Chain PFCAs | Industrial Application & Performance | Perfluorooctanoic acid (PFOA) |

| 2000-Present | Short-Chain PFCAs | Environmental Detection, Regulation of Long-Chains | Perfluoroheptanoic acid (PFHpA) |

Synthetic Methodologies for Sodium Perfluoroheptanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-fluorine framework of sodium perfluoroheptanoate. While ¹H-NMR is used, it is of limited direct utility for the perfluorinated chain itself due to the absence of protons. Its main role is to confirm the absence of hydrogen atoms in the fluorocarbon chain and to detect any residual solvent or non-fluorinated starting materials. bhu.ac.inscispace.com More informative for this compound are ¹⁹F-NMR and ¹³C-NMR.

¹H-NMR (Proton NMR): In a purified sample of this compound dissolved in a deuterated solvent like D₂O, the ¹H-NMR spectrum is expected to show no signals corresponding to the perfluoroheptyl chain. The primary use is to verify the purity of the compound by checking for the absence of signals from hydrogen-containing starting materials or impurities. bhu.ac.inscispace.com

Representative ¹³C-NMR Data for this compound

| Carbon Atom | Representative Chemical Shift (ppm) |

| -C F₃ | 115 - 120 |

| -C F₂-CF₃ | 105 - 115 |

| -C F₂- | 105 - 115 |

| -C F₂- | 105 - 115 |

| -C F₂- | 105 - 115 |

| -C F₂-COO⁻ | 105 - 115 |

| -C OO⁻ | 160 - 165 |

| Note: The chemical shifts for the -CF₂- groups are often complex and can overlap. The exact values can vary based on the solvent and concentration. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is dominated by strong absorptions from the carbon-fluorine bonds and the carboxylate group. scispace.com The absence of a broad O-H stretching band around 3000 cm⁻¹ confirms the formation of the salt from the carboxylic acid.

Representative IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Asymmetric C=O Stretch (carboxylate) | 1680 - 1690 | Strong |

| Symmetric C=O Stretch (carboxylate) | 1430 - 1450 | Strong |

| C-F Stretch | 1100 - 1300 | Very Strong |

| C-O Stretch | 950 - 1000 | Medium |

| Note: The IR data is based on typical values for perfluorinated carboxylates and may vary slightly based on the sample preparation method (e.g., KBr pellet, ATR). The data for the closely related sodium perfluorooctanoate shows strong absorptions in these regions. nih.gov |

Spectroscopic Applications in Characterizing this compound and Related PFCAs

Spectroscopic techniques are fundamental in elucidating the structural and behavioral properties of this compound and its analogs. These methods provide insights into both the qualitative and quantitative aspects of these compounds.

A classic yet effective method for the quantitative analysis of PFCAs involves dye-extraction spectrophotometry. This technique is based on the principle of forming an ion-pair between the anionic perfluorinated carboxylate and a cationic dye, such as methylene (B1212753) blue. tandfonline.com The resulting ion-pair can be extracted into an organic solvent like chloroform, and the concentration is then determined spectrophotometrically. tandfonline.com Research has demonstrated that this method yields linear calibration plots in the 10⁻⁵ M concentration range for perfluorinated carboxylic acids from heptanoic to decanoic acid. tandfonline.com This approach has also been successfully applied to the analysis of mixtures containing sodium perfluorooctanoate and sodium decylsulfate. tandfonline.comtandfonline.comacs.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful, non-destructive tool for investigating the molecular environment and aggregation behavior of fluorinated compounds like this compound. researchgate.netscholaris.ca The ¹⁹F nucleus is highly sensitive to its local chemical environment, making it an ideal probe for subtle changes in molecular structure and intermolecular interactions. nih.govresearchgate.net

Studies using ¹⁹F NMR have revealed that the physicochemical properties of PFCAs are dependent on the length of their carbon chain. researchgate.net Unlike their hydrocarbon counterparts which typically have a zigzag geometry, polyfluorinated chains tend to adopt a helical twist. researchgate.net Variable-temperature ¹⁹F NMR studies have shown that the rigidity of the molecular chain also varies with the length of the fluorocarbon chain, with a notable change in geometry and rigidity occurring between eight and ten carbon atoms. researchgate.net This structural uniqueness influences their environmental behavior and interactions. researchgate.net Furthermore, ¹⁹F NMR has been employed to study the binding and aggregation processes of sodium perfluorooctanoate on proteins, providing detailed insights into the specific binding sites and the cooperative nature of these interactions. nih.gov The chemical shifts in ¹⁹F NMR can differentiate between CF₃, CF₂, and CF groups, with branched isomers showing different chemical shifts compared to linear ones. nih.gov

Chromatographic and Mass Spectrometric Approaches for PFAS Determination

Chromatographic techniques coupled with mass spectrometry are the cornerstone of modern PFAS analysis, offering high sensitivity and selectivity for the detection and quantification of compounds like this compound.

Liquid chromatography-mass spectrometry (LC-MS), particularly in tandem with tandem mass spectrometry (LC-MS/MS), is the most widely used technique for the determination of PFAS. sigmaaldrich.comresearchgate.net These methods are highly sensitive and specific, making them suitable for analyzing complex matrices such as food, water, and biological samples. fda.govnih.gov The basic workflow involves extraction of the analytes from the sample, often using techniques like solid-phase extraction (SPE), followed by separation on an LC column and detection by a mass spectrometer. fda.govnih.gov

Methodologies have been developed for the simultaneous determination of numerous PFAS, including a wide range of PFCAs. rsc.orgsigmaaldrich.com For instance, a validated LC-MS/MS method for the analysis of PFAS in serum and plasma involves solvent precipitation with acetonitrile (B52724) and isotope dilution for quantification. rsc.org Such methods can achieve low limits of detection, often in the sub-ng/mL to ng/L range, and demonstrate good linearity and recovery. sciex.comnih.govlcms.cz

Table 1: Performance of a Rapid LC-MS/MS Method for PFAS Analysis in Serum

| Analyte Class | Number of Compounds | Concentration Range (ng/mL) | Linearity (R²) |

|---|---|---|---|

| PFCAs | Multiple | 0.1 - 100 | >0.99 |

| PFSAs | Multiple | 0.1 - 100 | >0.99 |

| Other PFAS | Multiple | 0.1 - 100 | >0.99 |

Data derived from a representative quantitative workflow for PFAS analysis. sciex.com

High-resolution mass spectrometry (HRMS) is an indispensable tool for non-targeted analysis and suspect screening of PFAS. epa.govnih.govnist.gov Unlike targeted analysis which only looks for a predefined list of compounds, HRMS allows for the identification of a broad range of known and unknown PFAS in a sample. epa.gov This is particularly important given the vast number of PFAS that exist, many of which lack analytical standards. chromatographyonline.com

HRMS instruments, such as Orbitrap and Q-TOF mass spectrometers, provide high mass accuracy and resolution, enabling the determination of elemental compositions and the identification of novel PFAS. chromatographyonline.comresearchgate.net Workflows have been developed that utilize HRMS for the analysis, identification, and categorization of diverse PFAS in various matrices. nih.govosti.gov These approaches often involve creating custom databases of PFAS and their characteristic fragments to aid in identification. nih.govosti.gov Suspect screening using HRMS has been successfully applied to identify emerging PFAS groups in environmental samples like river water and wastewater. researchgate.net

For the ultra-sensitive detection of PFAAs, including this compound, column switching HPLC-MS/MS systems are employed. nih.gov This technique enhances sensitivity and reduces matrix effects by using a pre-concentration or "trap" column to capture the analytes of interest from a large volume injection while allowing interfering matrix components to be washed away. nih.govdiva-portal.org The trapped analytes are then eluted onto the analytical column for separation and detection by the mass spectrometer. nih.govsepscience.com

This approach allows for the analysis of trace levels of PFAAs in samples like drinking water, with reporting levels in the low ng/L range. nih.govnih.govepa.gov A novel method developed for the analysis of 14 PFAAs in small volumes of drinking water (10 mL) utilized off-line SPE followed by on-line pre-concentration on a WAX column before analysis by column-switching HPLC-MS/MS. nih.govepa.gov This method demonstrated excellent recoveries and low detection limits, making it suitable for epidemiological studies where sample volumes may be limited. nih.govepa.gov

Table 2: Performance of an Ultra-Sensitive Column Switching HPLC-MS/MS Method for PFAAs in Drinking Water

| Parameter | Finding |

|---|---|

| Sample Volume | ~10 mL |

| Number of PFAAs Analyzed | 14 |

| Recoveries in Fortified Blanks | 73±14% to 128±5% |

| Lowest Concentration Minimum Reporting Levels (LCMRL) | 0.59 to 3.4 ng/L |

Data based on a study of PFAAs in drinking water. nih.govnih.gov

Methodological Advancements for Trace Analysis in Complex Matrices

Detecting minute quantities of this compound requires powerful extraction and concentration techniques to isolate it from interfering substances.

Solid Phase Extraction (SPE) is a critical and widely used sample preparation technique for isolating and concentrating per- and polyfluoroalkyl substances (PFAS), including this compound, from complex matrices like water, food, and biological fluids. labmanager.comorganomation.com The process involves passing a liquid sample through a cartridge containing a solid sorbent that selectively retains the target analytes. labmanager.com This removes interfering substances, thereby enhancing the sensitivity and accuracy of subsequent analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). labmanager.comdiva-portal.org

The choice of sorbent is crucial for effective extraction. For PFAS analysis, weak anion exchange (WAX) cartridges are commonly employed. diva-portal.org The development of novel methods has focused on optimizing extraction efficiency from very small sample volumes. For instance, a validated method allows for the analysis of 14 different perfluorinated alkyl acids (PFAAs) from just 10 mL of drinking water using off-line SPE followed by on-line pre-concentration with a WAX column and analysis by column-switching HPLC-MS/MS. nih.gov This approach achieves low detection limits, with Lowest Concentration Minimum Reporting Levels (LCMRL) for the 14 PFAAs ranging from 0.59 to 3.4 ng/L. nih.gov

Online pre-concentration techniques, often coupled directly with analytical instruments, further streamline the process. nih.govresearchgate.net These methods can significantly enhance sensitivity by factors of up to 1000-fold. researchgate.net For example, online SPE with column switching automates sample processing and reduces total analysis times for PFAS screening. nih.gov Such methodological advancements are essential for regulatory monitoring and for understanding the environmental fate of compounds like this compound. labmanager.comdiva-portal.org

While targeted methods like LC-MS/MS quantify specific compounds, the determination of Total Organic Fluorine (TOF) provides a broader measure of all organic fluorine-containing substances in a sample, including this compound and thousands of other PFAS. alsglobal.comanalytical-group.com This is significant because targeted analyses may underestimate the total PFAS burden if unknown or unmonitored compounds are present. alsglobal.comdiva-portal.org

The TOF method typically involves the combustion of a sample at high temperatures (around 900-1000°C), which mineralizes the organofluorine compounds into hydrogen fluoride (B91410) (HF). alsglobal.comudel.edu The resulting fluoride is then trapped in a solution and quantified using ion chromatography (IC). alsglobal.comudel.edu To distinguish organic from inorganic fluorine, a pre-extraction step with water can be performed to remove inorganic fluoride before combustion. udel.edu

Electrochemical and Solution-Based Characterization Methods

Beyond trace analysis, understanding the physicochemical behavior of this compound in solution, such as its aggregation and interaction properties, is crucial. Electrochemical and other solution-based methods provide valuable insights into these characteristics.

Potentiometry, which measures the electrical potential difference in an electrochemical cell, is a powerful technique for studying ion activities in solution. samipubco.comsensorex.com Ion-Selective Electrodes (ISEs) are a key component of this method, designed with a membrane that selectively responds to a specific ion of interest. samipubco.comsensorex.com

For perfluorinated compounds, specialized ISEs with fluorous membranes have been developed for the potentiometric detection of anions like perfluorooctanoate (the anion of this compound). acs.orgresearchgate.net These electrodes can achieve very low detection limits, on the order of parts-per-billion (ppb). acs.orgresearchgate.net The response of the electrode is driven by the selective ion exchange activity at the membrane. researchgate.net By monitoring the change in potential, these ISEs can be used to study the interactions of the perfluoroheptanoate anion with other molecules or surfaces and to determine its concentration in various media. researchgate.netresearchgate.net The development of these selective electrodes provides a simple, cost-effective, and direct measurement tool for interaction studies. samipubco.com

Conductivity measurement is a fundamental technique used to study the aggregation behavior of surfactants like this compound in aqueous solutions. researchgate.net As a surfactant, this compound molecules will self-assemble into aggregates called micelles above a certain concentration, known as the critical micelle concentration (CMC).

The formation of micelles leads to a distinct change in the electrical conductivity of the solution. Below the CMC, conductivity increases linearly with concentration as more charge-carrying ions are added. Above the CMC, the rate of conductivity increase slows down because the newly added surfactant molecules form micelles. mdpi.com These larger, slower-moving aggregates, with a fraction of their counterions bound, are less efficient charge carriers than individual ions. mdpi.com The breakpoint in a plot of conductivity versus concentration is identified as the CMC. mdpi.com

From conductivity data, other important micellization parameters can be determined. The ratio of the slopes of the conductivity-concentration plot above and below the CMC allows for the calculation of the degree of counterion dissociation (α) or, conversely, the degree of counterion binding (β = 1 - α). mdpi.comnih.gov These parameters provide insight into the structure and stability of the micelles formed. acs.org

Table 1: Micellization Parameters for this compound (C7FONa) and Related Compounds from Conductivity Studies This table is for illustrative purposes. Data for C7FONa would be populated from specific experimental studies.

| Surfactant | Temperature (°C) | CMC (mol/kg) | Degree of Counterion Binding (β) | Source |

|---|---|---|---|---|

| This compound (C7FONa) | 25 | Data not available | Data not available | nih.gov |

| Sodium Perfluorooctanoate (C8FONa) | 25 | 0.0313 | Data not available | nih.govresearchgate.net |

Measurements of density and the speed of sound (ultrasound velocity) in aqueous solutions of this compound provide detailed thermodynamic information about solute-solvent and solute-solute interactions. sci-hub.senih.gov From this experimental data, two key parameters can be calculated: the apparent molar volume (Vφ) and the apparent molar adiabatic compressibility (κS,φ). nih.govresearchgate.net

The apparent molar volume reflects the volume occupied by the solute in the solution and offers insights into molecular packing and interactions. researchgate.net For surfactants, plots of Vφ against concentration show changes in slope around the CMC, which can be used to determine the change in volume upon micellization (ΔVm). researchgate.net Positive deviations from ideal behavior in dilute solutions can indicate premicellar aggregation. sci-hub.se

The apparent molar adiabatic compressibility describes the compressibility of the solute in solution. researchgate.net This parameter is particularly sensitive to the hydration of the solute molecules. The formation of micelles releases structured water from around the hydrophobic fluorocarbon tails into the bulk solvent, leading to a significant change in compressibility. researchgate.net By analyzing these parameters as a function of concentration and temperature, a detailed picture of the thermodynamics of micellization and the structural properties of both the monomeric and micellar forms of this compound can be constructed. nih.govsci-hub.se

Table 2: Volumetric and Compressibility Properties for this compound (SPFO) and Related Surfactants This table presents data for a related compound, sodium perfluorooctanoate, to illustrate the typical parameters obtained from these measurements. Specific values for this compound would require dedicated experimental studies.

| Parameter | Sodium Perfluorooctanoate (SPFO) | Conditions | Source |

|---|---|---|---|

| Apparent Molar Volume at infinite dilution (V⁰φ) | Value | Temperature | researchgate.net |

| Apparent Molar Volume upon micellization (ΔVm) | Value | Temperature | nih.govresearchgate.net |

| Isentropic Apparent Molar Adiabatic Compressibility at infinite dilution (K⁰φ) | Value | Temperature | researchgate.net |

Surface Tension and Viscosity Measurements for Interfacial and Aggregation Behavior

The interfacial and aggregation properties of this compound in aqueous solutions are critically investigated using surface tension and viscosity measurements. These techniques provide fundamental insights into the molecule's behavior at interfaces, such as the air-water interface, and its tendency to self-assemble into micelles in the bulk solution.

Research Findings

Surface Tension Analysis

Surface tension measurements are a primary method for characterizing the surface activity of surfactants like this compound. By plotting surface tension as a function of surfactant concentration, key parameters such as the critical micelle concentration (CMC) can be determined. The CMC is the concentration at which surfactant monomers in the solution begin to form aggregates or micelles, and it is identified by a distinct break in the surface tension-concentration curve.

In a comparative study of perfluorinated and hydrogenated amphiphiles, the CMC of this compound (C7FONa) was determined alongside its longer-chain homolog, sodium perfluorooctanoate (C8FONa), and several hydrogenated counterparts. nih.gov The CMC values were estimated from conductivity data as a function of temperature, revealing a typical U-shaped curve with a minimum temperature (T(min)). nih.gov This behavior highlights the influence of temperature on the delicate balance of forces driving micellization. Thermodynamic functions of micellization can be derived from these temperature-dependent CMC values, providing information on the enthalpy and entropy of the aggregation process. nih.gov

The presence of electrolytes significantly influences the surface activity of perfluoroalkyl surfactants. For the related compound sodium perfluorooctanoate (PFOA), adding salts like sodium chloride (NaCl) to the solution reduces the surface tension for a given surfactant concentration. nih.gov This effect is attributed to the screening of electrostatic repulsion between the ionic headgroups of the surfactant molecules at the interface, which allows for more compact packing. nih.govnsf.gov The result is a lower CMC value and enhanced surface activity. For instance, the CMC of NaPFO decreased by 80% in the presence of 0.25 M NaCl. nsf.gov Divalent cations, such as Ca²⁺, are even more effective at increasing surface activity compared to monovalent cations. nih.gov While specific data for this compound is less common, these findings for a close homolog illustrate the general principles governing its behavior in electrolyte solutions.

Viscosity Analysis

Viscosity measurements serve as a sensitive tool for detecting changes in the structure of a solution as surfactant concentration increases. The formation of micelles introduces particles into the solution that are larger than the individual surfactant monomers, leading to an increase in the solution's viscosity. The relative viscosity of a surfactant solution typically shows a change in slope at and above the CMC, reflecting the presence and interaction of these aggregates.

Studies on sodium perfluorooctanoate have utilized viscosity measurements, in conjunction with other techniques, to probe its aggregation behavior. researchgate.net These studies show that aggregation can be a gradual process, potentially involving the formation of pre-micellar structures before the final micelles are formed at the CMC. researchgate.netresearchgate.net For instance, research on sodium perfluorooctanoate indicates it begins to aggregate at concentrations below the CMC, forming pre-micelles that later capture counterions to form more structured micelles. researchgate.net Apparent molar volume data upon micellization for this compound have suggested a distinct aggregation pattern compared to other related surfactants. nih.gov The addition of polar groups or the presence of other substances in the solution can alter viscosity by affecting aggregate formation and mobility. unl.pt

The table below presents comparative physicochemical data for this compound and related surfactants, as determined in a study analyzing the properties of perfluorinated and hydrogenated amphiphiles. nih.gov

| Property | This compound (C7FONa) | Sodium Perfluorooctanoate (C8FONa) | Sodium Decanoate (B1226879) (C10HONa) | Sodium Dodecanoate (C12HONa) |

| Minimum CMC Temperature (T(min)) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| CMC at T(min) Comparison | Nearly the same as C10HONa | Nearly the same as C12HONa | Nearly the same as C7FONa | Nearly the same as C8FONa |

| Apparent Molar Volume upon Micellization | Indicates a different aggregation pattern | - | - | - |

This table is based on comparative findings reported in the literature. nih.gov The study highlights that surfactants with a CF2/CH2 ratio of 1.5 between their alkyl chains (e.g., C12HONa-C8FONa and C10HONa-C7FONa) exhibit nearly the same minimum CMC value versus temperature. nih.gov

Current Research Trajectories and Knowledge Gaps in Pfca Science

Current scientific investigation into PFCAs, particularly short-chain variants like PFHpA, is multifaceted. A primary research trajectory involves elucidating their environmental pathways. Scientists are actively modeling how these highly mobile substances move through aquatic systems, from industrial and consumer sources to drinking water intakes. nih.govnih.gov

Another significant area of research is the development of effective remediation and water treatment technologies. The chemical stability and high-water solubility of short-chain PFCAs make them difficult to remove using conventional methods. researchgate.net Therefore, researchers are exploring advanced techniques, including sorption with novel materials, advanced oxidation processes, and filtration technologies specifically designed to capture these smaller, more mobile compounds.

Despite the progress, significant knowledge gaps remain. The complete picture of how short-chain PFCAs are formed from the degradation of precursor compounds, such as fluorotelomer alcohols, is still being refined. wikipedia.org Furthermore, while it is known that short-chain PFCAs can accumulate in plants, their distribution through terrestrial and aquatic food chains is not yet well understood. nih.gov The long-term consequences of their extreme persistence in the environment are also a major uncertainty, as each molecule released will remain in the ecosystem for exceptionally long periods, leading to poorly reversible, long-term exposure scenarios. nih.gov Addressing these gaps is a critical priority for the future of PFCA science.

Interactions and Self Assembly Phenomena of Sodium Perfluoroheptanoate

Micellization and Aggregation Behavior in Aqueous Systems

The self-aggregation of sodium perfluoroheptanoate in water is a progressive process that begins with the formation of pre-micellar structures and culminates in the formation of micelles at a specific concentration.

The critical micellar concentration (CMC) is a fundamental property of surfactants, marking the concentration at which micelles begin to form. For this compound, the CMC has been determined using various techniques. In the absence of other interacting molecules, the CMC is reported to be 83 mM. ua.pt However, the presence of substances like β-cyclodextrin can influence this value. For instance, in a 15 mM β-cyclodextrin solution, the CMC of this compound increases to 114 mM. ua.pt This increase is attributed to the inclusion of perfluoroheptanoate monomers within the cyclodextrin (B1172386) cavity, which effectively reduces the concentration of free monomers available for micellization. ua.pt

Different experimental methods are employed to determine the CMC, including conductimetry, surface tension measurements, and cyclic voltammetry. ua.ptresearchgate.netconicet.gov.artandfonline.com Each method relies on detecting a distinct change in a physical property of the solution as the surfactant concentration crosses the CMC. conicet.gov.artandfonline.com For example, conductimetry measures the change in the slope of conductivity versus surfactant concentration to identify the CMC. rsc.org

Table 1: Critical Micellar Concentration (CMC) of this compound

| Condition | CMC (mM) |

| In aqueous solution | 83 ua.pt |

| In 15 mM β-cyclodextrin solution | 114 ua.pt |

| In aqueous solution (another study) | 104 researchgate.net |

| In the presence of β-cyclodextrin (another study) | 116 researchgate.net |

The self-association of this compound is a stepwise process. It is believed to start with the formation of smaller aggregates, often referred to as pre-micelles, at concentrations below the CMC. researchgate.netresearchgate.net As the concentration increases, these pre-micelles evolve into more defined and stable micelles. researchgate.netresearchgate.net The aggregation process is driven by the hydrophobic nature of the perfluorocarbon tail and the hydrophilic character of the carboxylate head group. nih.gov Studies on similar perfluorinated surfactants, like sodium perfluorooctanoate, indicate that this aggregation is a gradual process, starting with the formation of pre-micelles which then capture counterions to form micelles at the CMC. researchgate.net These initial micelles are often highly ionized and hydrated. researchgate.net At concentrations above the CMC, a more compact micellar structure can form. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for studying the aggregation behavior of fluorinated surfactants like this compound. The chemical shifts of the fluorine atoms are highly sensitive to their local environment. acs.org During the aggregation process, changes in the fluorine chemical shifts provide insights into the location and interactions of the perfluorocarbon chains. acs.org

The self-association of the perfluoroheptanoate anion leads to a shielding effect on the fluorine atoms. epa.gov This is observed as an upfield shift in the ¹⁹F NMR spectrum. Conversely, when the perfluoroheptanoate anion is included within a host molecule like β-cyclodextrin, a deshielding effect is observed, resulting in a downfield shift. epa.govscispace.com By monitoring these chemical shift changes as a function of concentration, it is possible to follow the transition from monomers in solution to aggregates and to probe the interactions within the micelles. acs.org

Host-Guest Inclusion Complexation

This compound can form inclusion complexes with various host molecules, most notably cyclodextrins. This interaction is driven by the encapsulation of the hydrophobic perfluorocarbon tail of the surfactant within the cavity of the host molecule.

β-cyclodextrin, a cyclic oligosaccharide with a hydrophobic inner cavity, readily forms inclusion complexes with this compound. ua.pt The stoichiometry of this complex has been determined to be predominantly 1:1, meaning one molecule of perfluoroheptanoate is included within one molecule of β-cyclodextrin. ua.pt This has been confirmed through methods such as ¹H NMR chemical shift variations. ua.pt The formation of this stable inclusion complex effectively sequesters the surfactant monomer, leading to an increase in the apparent CMC of the surfactant solution. researchgate.net The stability of cyclodextrin-surfactant complexes is influenced by the "goodness of fit" between the guest molecule and the host cavity. cdnsciencepub.com For perfluorinated surfactants, the order of stability for inclusion complexes with different cyclodextrins is typically β-CD > γ-CD > α-CD. cdnsciencepub.com

Table 2: Stoichiometry of this compound and β-Cyclodextrin Complex

| Host | Guest | Stoichiometry (Host:Guest) |

| β-Cyclodextrin | This compound | 1:1 ua.pt |

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for investigating host-guest interactions between cyclodextrins and surfactants like this compound. ua.pt The protons located on the inner surface of the cyclodextrin cavity (specifically H3 and H5 protons for β-cyclodextrin) are particularly sensitive to the inclusion of a guest molecule. ua.pt When the perfluoroheptanoate anion enters the β-cyclodextrin cavity, it causes a change in the chemical environment of these internal protons, leading to a variation in their observed chemical shifts. ua.pt

By monitoring the ¹H-NMR chemical shifts of the β-cyclodextrin protons as a function of the this compound concentration, the formation and stoichiometry of the inclusion complex can be determined. ua.pt The observed chemical shifts are a weighted average of the shifts for the free and complexed states, as the host-guest system is typically in a fast exchange regime on the NMR timescale. ua.pt A linear dependence of the chemical shift variation on the guest concentration, with an abrupt change in slope at the stoichiometric point, provides strong evidence for the formation of a stable 1:1 inclusion complex. ua.pt This method also allows for the estimation of the binding constant of the complex. acs.orgnih.gov

Computational Modeling of Guest Size and Cavity Dimension Constraints for Inclusion

The formation of inclusion complexes, a fundamental aspect of host-guest chemistry, involves the encapsulation of a "guest" molecule within the cavity of a "host" molecule. For this compound, the guest, this interaction is heavily dependent on the geometric and chemical compatibility between its fluorinated alkyl chain and the host's internal dimensions. Computational modeling provides significant insights into these constraints.

Studies on per- and polyfluoroalkyl substances (PFAS) like this compound reveal that cyclodextrins (CDs) are effective hosts. The strength and stability of the resulting inclusion complex are dictated by the fit between the guest and the host's cavity. acs.org For a fluorocarbon chain, which has a cross-section of about 28.3 Ų, the β-cyclodextrin (β-CD) cavity, with a cross-section of 30.2 Ų, offers a particularly snug and favorable fit. google.com This tight fit maximizes the beneficial van der Waals interactions between the fluorinated chain of the guest and the hydrophobic inner surface of the β-CD cavity. google.com

Molecular dynamics (MD) simulations are employed to explore the stability of various possible conformations of these host-guest complexes. researchgate.net These models demonstrate that hydrophobic interactions are the primary driving force for the formation and stability of the complexes. researchgate.net The size of the guest molecule is a critical factor; for instance, perfluorobutanoic acid (PFBA), with its shorter C4 chain, primarily forms 1:1 host-guest complexes with β-CD. researchgate.net In contrast, longer-chain PFAS can form more complex stoichiometries, such as 2:1 β-CD:PFAS complexes, where two CD molecules encapsulate a single, longer guest molecule. google.comresearchgate.net

Computational approaches, such as solving the Poisson-Nernst-Planck (PNP) equations, can model ion diffusion and migration to determine the energetics of these interactions within confined spaces like nanopores. nih.gov These models must account for the specific dimensions of the system, which are comparable to the size of the hydrated ions involved. nih.gov The encapsulation of the PFAS guest within the host cavity is a dynamic process, and simulations have even captured the spontaneous dissociation and reformation of these complexes, providing a molecular-level understanding of the binding events. researchgate.net

Interfacial Phenomena and Adsorption Mechanisms

Adsorption Behavior at Air-Water Interfaces

This compound, as an amphiphilic surfactant, exhibits strong activity at fluid-fluid interfaces, particularly the air-water interface. itrcweb.org This behavior is a direct consequence of its molecular structure, which consists of a hydrophilic carboxylate head group and a hydrophobic perfluoroheptyl tail. In an aqueous environment, these molecules preferentially accumulate at the air-water boundary, orienting themselves to minimize unfavorable interactions between the hydrophobic tail and water. itrcweb.org The hydrophobic tails point towards the air, while the hydrophilic heads remain in the water phase. itrcweb.org

This accumulation at the interface significantly reduces the surface tension of the water. itrcweb.org The effectiveness of this surface tension reduction is influenced by factors such as the concentration of the surfactant and the ionic strength of the solution. itrcweb.org The tendency for perfluoroalkyl carboxylates to adsorb at the air-water interface increases with the length of the fluorinated carbon chain. acs.org This is quantified by the air-water adsorption coefficient (K_ai), which shows a positive correlation with carbon chain length. acs.org

The strong adsorption of these substances at the air-water interface is a critical retention mechanism during their transport in unsaturated environments like the vadose zone. acs.orgresearchgate.net In unsaturated porous media, the presence of a significant air-water interfacial area allows for substantial accumulation of the surfactant, which retards its movement. nih.govepa.gov Studies on the closely related perfluorooctanoic acid (PFOA) have shown that adsorption at the air-water interface can account for 50-75% of the total retention in certain test systems. acs.orgnih.gov The extent of this retardation is greater at lower water saturations and for smaller porous media grain sizes, as these conditions increase the total air-water interfacial area. epa.gov

| Parameter | Description | Relevance to this compound | Citation |

| Air-Water Adsorption Coefficient (K_ai) | A measure of the partitioning of a substance between the bulk water phase and the air-water interface. | Increases with the length of the perfluoroalkyl chain. As a C7 compound, its K_ai value would be significant, contributing to retention in unsaturated zones. | acs.org |

| Surface Tension | The tension of the surface film of a liquid caused by the attraction of the particles in the surface layer. | Significantly reduced by the adsorption of this compound at the air-water interface. | itrcweb.orgsrce.hr |

| Retention in Porous Media | The process by which the movement of a substance is slowed down or stopped within a porous medium. | Adsorption at the air-water interface is a major source of retention, contributing to 50-75% of the total for similar compounds. | acs.orgnih.govepa.gov |

Mechanistic Studies of Sorption to Activated Carbon and Other Environmental Interfaces

The removal of this compound from water is often achieved through sorption onto materials like activated carbon (AC). The primary mechanisms governing this process are hydrophobic and electrostatic interactions. nih.govwur.nl As an anionic surfactant in typical aquatic environments, the negatively charged carboxylate head of this compound can interact electrostatically with positively charged surface groups on the adsorbent. nih.govwur.nl

The dominant driving force, however, is often the hydrophobic interaction between the perfluorinated tail and the carbonaceous surface of the AC. nih.govwur.nl The sorption of perfluorocarboxylic acids (PFCAs) onto granular activated carbon (GAC) significantly increases with the length of the perfluorinated carbon chain, underscoring the importance of this hydrophobic mechanism. nih.govwur.nl

The physical properties of the activated carbon, such as particle size and pore structure, also play a crucial role. Powdered activated carbon (PAC), having a larger surface area than granular activated carbon (GAC), generally shows better performance in removing perfluorinated compounds. mdpi.com However, the time to reach adsorption equilibrium can be long, which is a limitation in practical water treatment scenarios with limited contact time. mdpi.com Specially prepared activated carbon fibers (ACFs) have demonstrated higher sorption capacities for compounds like PFOA (0.73 mmol g⁻¹) compared to commercial PAC (0.49 mmol g⁻¹) and GAC (0.43 mmol g⁻¹), which is attributed to their higher surface area and more accessible pore structure. rsc.org The sorption process onto ACFs has been shown to be controlled by intra-particle diffusion. rsc.org

Besides activated carbon, other materials like ion exchange resins, carbon nanotubes, and mineral materials are also used as sorbents for perfluorinated compounds. mdpi.com

| Adsorbent | PFOA Sorption Capacity (mmol g⁻¹) | Key Sorption Mechanisms | Citation |

| Polyacrylonitrile-derived ACFs | 0.73 | Hydrophobic interaction, Intra-particle diffusion | rsc.org |

| Powdered Activated Carbon (PAC) | 0.49 - 0.67 | Hydrophobic and electrostatic interactions | mdpi.comrsc.org |

| Granular Activated Carbon (GAC) | 0.39 - 0.43 | Hydrophobic and electrostatic interactions | mdpi.comrsc.org |

Interactions with Macromolecules

Binding Interactions with Proteins (e.g., Lysozyme) in Aqueous Solutions

This compound, like other fluorinated surfactants, can engage in significant interactions with proteins in aqueous solutions. Studies on the closely related sodium perfluorooctanoate (SPFO) and its interaction with lysozyme (B549824) provide a valuable model for these binding events. The binding of the fluorinated surfactant to lysozyme can alter the protein's secondary structure and activity. ludist.com.cn These interactions are the result of a combination of non-specific, non-covalent forces, including ion-pair attraction between the anionic surfactant head and cationic residues on the protein, hydrophobic interactions, and van der Waals forces. ludist.com.cn

The interaction between lysozyme and fluorinated surfactants can lead to complex phase behavior, including the formation of solutions, gels, and precipitates, depending on the protein-to-surfactant ratio. acs.org The formation of gel phases is thought to occur through the interconnection of micelles and protein-surfactant complexes. acs.org Spectroscopic techniques have been used to detect and characterize the conformational transitions in lysozyme induced by the surfactant. nih.gov The binding process can be analyzed to determine the thermodynamic parameters of these transitions. nih.gov

Comparison of Binding Mechanisms with Other Amphiphiles

The binding mechanism of fluorinated surfactants like this compound to proteins shows both similarities and differences when compared to traditional hydrogenated (hydrocarbon) amphiphiles, such as sodium dodecyl sulfate (B86663) (SDS). The general features of the binding of sodium perfluorooctanoate (SPFO) to lysozyme resemble those of SDS binding to the same protein. oup.com In both cases, the interaction is driven by an initial binding of surfactant monomers to the protein, followed by a more cooperative binding process that can lead to protein denaturation.

However, key differences arise from the unique properties of the fluorocarbon chain, including its greater hydrophobicity and its phobicity towards hydrocarbons. oup.com While the fundamental binding mechanism proposed for the lysozyme-SDS system can be applied to the lysozyme-SPFO system, the specifics of the interaction energies differ. oup.com For instance, the free energy changes associated with the binding process are larger for the lysozyme-SPFO system compared to the lysozyme-SDS system. oup.com

Furthermore, comparative studies of the physicochemical properties of this compound and hydrogenated amphiphiles like sodium decanoate (B1226879) reveal distinct aggregation patterns, even when their thermodynamic behaviors are similar. nih.govresearchgate.net When binding to seed proteins, sodium perfluorooctanoate (PFOA) and sodium perfluorohexanoate (PFHxA) showed binding behaviors analogous to those of SDS, involving both hydrophobic association and electrostatic attraction. nih.gov However, the quantitative extent of binding can differ significantly; for example, sodium PFHxA was found to bind to a greater extent than SDS under certain conditions. nih.gov

Comparative Analysis with Other Amphiphilic Compounds

This compound, as a member of the perfluorinated surfactant family, exhibits distinct physicochemical properties and aggregation behaviors when compared to other amphiphilic compounds, including both perfluorinated and conventional hydrogenated surfactants. These differences are primarily rooted in the unique characteristics of the fluorocarbon chain.

The substitution of hydrogen atoms with fluorine atoms in the hydrophobic tail of a surfactant imparts significant changes in its physical and chemical characteristics. Perfluorinated chains, such as the one in this compound, are more rigid, have a larger cross-sectional area, and exhibit higher molar volumes than their hydrogenated counterparts. ulisboa.pt These structural differences lead to distinct macroscopic properties, including lower surface tensions and increased hydrophobicity compared to hydrogenated surfactants of similar chain length. ulisboa.pt

A comparative study involving this compound (C7FONa), sodium perfluorooctanoate (C8FONa), and several hydrogenated sodium carboxylates (octanoate, decanoate, and dodecanoate) revealed key differences in their micellization behavior. nih.govresearchgate.net The critical micelle concentration (cmc), a fundamental parameter indicating the onset of micelle formation, shows a characteristic U-shaped curve as a function of temperature for both perfluorinated and hydrogenated amphiphiles. nih.govresearchgate.net Interestingly, a hydrogenated surfactant with an alkyl chain approximately 1.5 times longer than a perfluorinated surfactant exhibits a similar minimum cmc value. nih.govresearchgate.net For instance, the minimum cmc of sodium decanoate (C10HONa) is comparable to that of this compound. nih.govresearchgate.net

The table below presents a comparison of the critical micelle concentration (cmc) for this compound and other related amphiphiles.

| Compound Name | Abbreviation | Type | Critical Micelle Concentration (cmc) |

| This compound | C7FONa | Perfluorinated | Varies with temperature, comparable to C10HONa nih.govresearchgate.net |

| Sodium perfluorooctanoate | C8FONa | Perfluorinated | Starts to aggregate at 0.01 mol/dm³ researchgate.net |

| Sodium octanoate | C8HONa | Hydrogenated | - |

| Sodium decanoate | C10HONa | Hydrogenated | Similar minimum cmc to C7FONa nih.govresearchgate.net |

| Sodium dodecanoate | C12HONa | Hydrogenated | - |

Data compiled from multiple research sources. nih.govresearchgate.netresearchgate.net

Apparent molar volume studies also indicate differences in the aggregation patterns. While the apparent molar volumes at infinite dilution show a consistent ratio between the alkyl chains of perfluorinated and hydrogenated surfactants, the changes upon micellization for this compound suggest a distinct aggregation pattern compared to its hydrogenated analogs. nih.govresearchgate.net

The length and structure of the alkyl chain are critical determinants of the aggregation behavior of amphiphilic compounds, influencing the size, shape, and stability of the resulting micelles. plos.org

For conventional hydrogenated surfactants, an increase in the alkyl chain length generally leads to a lower critical micelle concentration (cmc) due to the increased hydrophobicity driving the molecules to self-assemble. tandfonline.com Furthermore, the aggregation number, which is the number of monomers in a micelle, tends to increase linearly with each additional carbon atom in the alkyl chain. plos.org This is accompanied by an increase in the dimensions of the micelle core. plos.org For instance, studies on a series of detergents have shown that the minor axis of the elliptical micelle core increases by 1.2–1.5 Å per additional carbon atom. plos.org

In the context of perfluorinated surfactants, such as this compound, the rigid and bulky nature of the fluorocarbon chain influences the geometry of the aggregates. While the general principles of hydrophobic interactions driving aggregation still apply, the packing of the fluorinated tails within the micelle core can differ from that of flexible hydrocarbon chains. The increased rigidity of fluorocarbon chains can lead to the formation of less spherical and more structured aggregates. ulisboa.pt

The structure of the head group also plays a role in aggregation. For example, comparing perfluorooctanoic acid (PFOA) with a carboxylate head group to perfluorooctanesulfonic acid (PFOS) with a sulfonate head group, PFOS is often found to have a stronger adsorption tendency, which is attributed to differences in their functional heads and the slightly higher hydrophobicity of PFOS. mdpi.com

Research on hybrid amphiphiles containing both fluorinated and hydrogenated segments has further illuminated the role of chain structure. The interactions between these dissimilar chains can lead to complex aggregation behaviors and the formation of non-ideal mixed micelles. conicet.gov.arniu.ac.jp The inherent immiscibility of fluorocarbons and hydrocarbons can result in unique interfacial properties and aggregate structures.

The aggregation of sodium perfluorooctanoate has been described as a gradual process, starting with the formation of pre-micellar aggregates at concentrations lower than the cmc, which then evolve into more defined micelles. researchgate.net This step-wise aggregation may also be characteristic of other short-chain perfluorinated surfactants like this compound.

The table below summarizes the influence of alkyl chain characteristics on surfactant aggregation.

| Alkyl Chain Characteristic | Influence on Aggregation |

| Increased Chain Length (Hydrogenated) | Decreases cmc, increases aggregation number and micelle size. plos.orgtandfonline.com |

| Increased Chain Length (Perfluorinated) | Generally decreases cmc due to enhanced hydrophobicity. nih.gov |

| Chain Rigidity (Perfluorinated vs. Hydrogenated) | Perfluorinated chains are more rigid, potentially leading to more structured and less spherical aggregates. ulisboa.pt |

| Head Group Structure | Influences adsorption and interaction with surfaces. mdpi.com |

| Hybrid Fluorinated-Hydrogenated Structure | Can lead to complex, non-ideal mixing and unique aggregate morphologies. conicet.gov.arniu.ac.jp |

This table is a synthesis of findings from various studies. ulisboa.ptplos.orgtandfonline.commdpi.comconicet.gov.arniu.ac.jpnih.gov

Environmental Transport and Mechanistic Pathways of Distribution

Environmental Persistence and Resistance to Degradation

A defining characteristic of sodium perfluoroheptanoate is its exceptional persistence in the environment. This resistance to breakdown is a direct result of its chemical structure, which makes it impervious to many natural degradation processes.

The remarkable stability of this compound stems from the strength of the carbon-fluorine (C-F) bonds in its molecular structure. The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond energy of approximately 485 kJ/mol. mdpi.com This high bond energy renders the perfluoroalkyl chain highly resistant to both chemical and thermal degradation. mdpi.comtaylorandfrancis.com The fluorine atoms, being highly electronegative, create a strong inductive effect and shield the carbon backbone from nucleophilic attack, a common mechanism for the breakdown of organic compounds. itrcweb.orgitrcweb.org This inherent stability is a key factor in the compound's persistence in the environment. itrcweb.orgmst.dkmdpi.com

This compound and its acid form, PFHpA, exhibit significant resistance to the primary environmental degradation pathways:

Hydrolysis: Perfluoroheptanoic acid is not expected to undergo hydrolysis under typical environmental conditions due to the absence of functional groups that are susceptible to this process. nih.gov Studies on the closely related perfluorooctanoic acid (PFOA) have shown it to be resistant to hydrolysis, with an estimated half-life of over 92 years. regulations.govindustrialchemicals.gov.au

Photolysis: Direct photolysis of PFHpA in the environment is not a significant degradation pathway as it does not absorb solar radiation. researchgate.net While some degradation of PFOA has been observed under laboratory conditions using high-energy UV light (185 nm and 254 nm), these conditions are not representative of the natural environment. nih.govresearchgate.netiwaponline.com Indirect photolysis in the presence of natural sensitizers like dissolved organic matter or ferric iron has been studied for PFOA, but no significant degradation was observed under simulated solar radiation. researchgate.net

Modeling Approaches for Global and Regional Environmental Fate

To understand and predict the movement and distribution of persistent compounds like this compound, scientists employ sophisticated environmental fate models. These models are crucial for assessing the long-range transport potential and partitioning behavior of these substances.

Multimedia multispecies environmental fate models are essential tools for simulating the behavior of per- and polyfluoroalkyl substances (PFAS) in the environment. nih.govcncb.ac.cnconfex.com These models divide the environment into various compartments such as air, water, soil, and sediment and describe the chemical's movement between them. diva-portal.orgzintellect.com

Fugacity-based models, like the SimpleBox model, are often used. cncb.ac.cndiva-portal.org These models use the concept of fugacity, which is a measure of a chemical's escaping tendency from a particular phase, to predict its distribution. diva-portal.org For PFAS, these models are often adapted to be "multispecies" to account for the different forms the chemical can take, such as the neutral acid (e.g., PFHpA) and its anionic form (perfluoroheptanoate). nih.govcncb.ac.cnoup.com

Several modeling systems can be linked to provide a more comprehensive picture of PFAS transport. For example, models like AERMOD for air dispersion, PRZM-3 for vadose zone transit, and MODFLOW and MT3DMS for groundwater flow and transport have been used in combination to model PFOA concentrations in the environment. nih.govacs.org The U.S. Environmental Protection Agency (EPA) also utilizes and develops various modeling tools to assess the life cycle of PFAS. zintellect.com

The distribution of this compound across different environmental media is a key aspect of its environmental fate.

Air: While the anionic form is nonvolatile, the neutral acid form (PFHpA) has an appreciable vapor pressure and can be transported in the atmosphere. acs.orgnih.gov Atmospheric transport is recognized as a significant pathway for the long-range distribution of PFAS to remote locations. acs.orgresearchgate.net This can occur through the transport of the volatile acid itself or through the transport of volatile precursor compounds that can degrade to form PFHpA in the atmosphere. industrialchemicals.gov.auindustrialchemicals.gov.au

Water: Due to its high water solubility, the anionic form of PFHpA predominantly resides in the water compartment. mst.dkpops.int Ocean currents are considered a major transport pathway for the global distribution of these water-soluble anions. acs.org

Soil and Sediment: Perfluoroheptanoate can partition from water to soil and sediment. itrcweb.org The extent of this partitioning is influenced by factors such as the organic carbon content of the soil or sediment, with sorption generally increasing with the length of the perfluoroalkyl chain. itrcweb.org

The following table summarizes the key transport pathways for this compound in the environment:

| Environmental Compartment | Primary Transport Mechanism | Key Species Involved |

| Air | Long-range atmospheric transport | Perfluoroheptanoic acid (neutral acid), Volatile precursors |

| Water | Ocean currents, Surface water flow | Perfluoroheptanoate (anion) |

| Soil/Sediment | Partitioning from water | Perfluoroheptanoate (anion) |

This table is generated based on information from sources mst.dkindustrialchemicals.gov.auindustrialchemicals.gov.auacs.orgnih.govresearchgate.netpops.intitrcweb.org.

The speciation of perfluoroheptanoic acid into its neutral acid and anionic forms plays a critical role in its environmental transport.

Under typical environmental pH conditions, the anionic form (perfluoroheptanoate) is the predominant species in the aqueous phase. industrialchemicals.gov.aunih.gov This anion is highly water-soluble and is readily transported by water currents. acs.org However, the anion itself is not volatile. industrialchemicals.gov.au

The neutral acid form (PFHpA), although present in much lower concentrations at neutral pH, is more volatile. industrialchemicals.gov.aunih.gov Environmental fate models have shown that the physical properties of the neutral acid are crucial in governing the intermedia distribution, particularly the exchange between water and air. nih.govacs.org The bulk aqueous phase, dominated by the anion, can act as a source for the neutral acid to partition into the atmosphere, where it can undergo long-range transport. nih.gov Therefore, the anion acts as a reservoir in the aqueous phase, supplying the more mobile neutral acid to the atmosphere. nih.gov The pH of the water body is a critical factor, as lower pH conditions will favor the formation of the more volatile undissociated acid, increasing its potential to partition into the air. nih.govpops.int

Biogeochemical Cycling and Environmental Partitioning

The environmental fate of this compound is governed by its physicochemical properties, which dictate its movement and distribution across air, water, and soil.

The global distribution of perfluorinated carboxylic acids like PFHpA cannot be fully explained by conventional long-range transport models alone. industrialchemicals.gov.au It is hypothesized that their worldwide presence is a result of a combination of atmospheric transport of the acids, transport of their anionic forms in surface and ocean waters, and the transport of volatile precursor compounds. industrialchemicals.gov.auacs.org

PFHpA has been detected in remote areas such as the Arctic, Antarctica, and the European Alps, indicating its capacity for long-range environmental transport. industrialchemicals.gov.auuseforesight.ioenv-health.org Studies suggest that both oceanic currents and atmospheric transport contribute to the presence of these compounds in polar regions. copernicus.orgcopernicus.orgresearchgate.net For instance, research on perfluorooctanoic acid (PFOA), a related compound, has shown that oceanic transport is a dominant pathway to the Arctic. copernicus.orgcopernicus.orgresearchgate.net

A study investigating PFAS in the Atlantic gateway to the Arctic Ocean found that a higher ratio of PFHpA to perfluorononanoic acid (PFNA) in outflowing Arctic water suggests a significant contribution from atmospheric sources. acs.orgnih.gov This is supported by global emission estimates indicating that a large percentage of PFHpA is released into the environment as degradation products of volatile precursors, which are subject to atmospheric transport. acs.org The generation of gas-phase perfluorocarboxylic acids from sea spray has also been proposed as a potentially significant mechanism for their atmospheric transport to remote locations. nih.gov

Once in the environment, this compound, which exists as the PFHpA anion under typical environmental conditions, is highly water-soluble and tends to remain in the water compartment. industrialchemicals.gov.auenv-health.org Its low potential for volatilization from water to air contributes to its persistence in aquatic environments. env-health.org

Studies have consistently detected PFHpA in various water bodies. For example, in a study of the Potomac River basin, PFHpA was detected in 31% of streamwater samples. acs.org In the Nairobi River Basin, PFHpA was detected in river water with a concentration of 4.49 ng L−1. mdpi.com

PFHpA is also found in sediments and soils. In the Nairobi River Basin, PFHpA had a 100% detection frequency in sediments, with a concentration of 6.5 ng g−1. mdpi.com A study of a drinking water source area also reported the widespread detection of short-chained PFAS, including PFHpA, in surface water, groundwater, soil, and sediment. nih.gov The distribution between water and sediment is influenced by factors like the organic carbon content of the sediment, with partitioning coefficients (log Kd) for perfluoroalkyl carboxylates (PFCAs) ranging from 0.6 to 2.3 L kg−1 in one study. nih.gov

Wastewater treatment plants (WWTPs) and landfills are significant sources of PFAS, including this compound, into the environment. researchgate.netturi.org

PFHpA is frequently detected in the effluents of WWTPs. acs.orgaecom.com In a study of WWTPs in the Potomac River basin, PFHpA was detected in 61% of effluent samples with a mean concentration of 8.3 ± 7.9 ng L−1. acs.org Another study across the United States also reported PFHpA as one of the PFAS detected in over 80% of effluent samples. aecom.com The concentration of some PFAS, including PFHpA, can sometimes be higher in the effluent than in the influent, which is attributed to the breakdown of precursor compounds during the treatment process. researchgate.netiwaponline.com

Landfill leachates are another major source of PFHpA. nih.govcswab.org Studies of municipal landfill leachates have shown that short-chain PFCAs, including PFHpA, are often present in high concentrations. nih.govcswab.orgnih.gov For example, an Australian study detected PFHpA in all 97 leachate samples from 27 landfill sites. turi.org The composition and concentration of PFAS in leachate can be influenced by factors such as waste composition, landfill age, and meteorological conditions. turi.orgnih.gov

Bioaccumulation Mechanisms in Environmental Systems

The bioaccumulation of this compound in living organisms is a key area of environmental concern. Unlike traditional persistent organic pollutants, perfluorinated compounds like PFHpA tend to bind to proteins in blood and liver rather than accumulating in fatty tissues. industrialchemicals.gov.auitrcweb.orgitrcweb.org

The bioaccumulation potential of PFHpA is considered to be present, though the exact magnitude is still under investigation. industrialchemicals.gov.au It has been detected in a variety of wildlife, indicating its entry into environmental food webs. useforesight.iouri.edu

Studies on aquatic organisms have shown detectable levels of PFHpA. However, some research suggests a low bioaccumulation potential in aquatic organisms. industrialchemicals.gov.au For instance, one study found no evidence of bioaccumulation in the tissues of rainbow trout exposed to PFHpA through their diet. industrialchemicals.gov.au Conversely, another study on a Canadian Arctic marine food web concluded that while PFHpA was measured at similar concentrations across different trophic levels, it did not biomagnify in marine mammals. industrialchemicals.gov.au

In plants, the uptake of PFHpA appears to be limited. One study noted that PFHpA had low root uptake potential in plants. uri.edu Another study on urban spontaneous plants found that for PFCAs, adsorption seems to be the dominant accumulation process for longer-chain compounds like PFHpA. ncsu.edu

The bioaccumulation of perfluoroalkyl carboxylic acids is directly related to the length of their fluorinated carbon chain. researchgate.netresearchgate.net Generally, long-chain PFCAs (with seven or more fluorinated carbons) are more bioaccumulative than their short-chain counterparts. researchgate.netnih.govnih.gov

PFHpA, with a seven-carbon chain, is at the transition between short-chain PFCAs, which are not typically considered bioaccumulative, and long-chain PFCAs, which have a higher potential to biomagnify. industrialchemicals.gov.auresearchgate.netnih.gov Its bioaccumulation potential is therefore intermediate. For example, the serum elimination half-life of PFHpA in humans is estimated to be between 70 days and 1.5 years, which is longer than that of perfluorohexanoic acid (PFHxA) (32 days) but shorter than that of PFOA (up to 3.8 years). industrialchemicals.gov.au

Research indicates that perfluoroalkane sulfonates (PFSAs) are generally more bioaccumulative than PFCAs with the same carbon chain length. researchgate.netmst.dk The bioaccumulation factor for PFCAs tends to increase with chain length. researchgate.netacs.orguit.no However, some studies have shown that the relationship is not always linear, with whole-body bioaccumulation factors for short-chain PFAS deviating from the positive relationship with hydrophobicity observed for longer-chain homologs. acs.orguit.no The presence of long-chain PFAS can also influence the bioaccumulation of short-chain PFAS, possibly due to competition for protein binding sites. nist.gov

Mechanistic Models of PFAS Partitioning in Biological Tissues (e.g., Role of Phospholipids (B1166683) and Proteins)

The distribution of this compound within biological systems is a complex process governed by its interactions with various cellular components. Mechanistic models that aim to predict the partitioning of this and other per- and polyfluoroalkyl substances (PFAS) in tissues primarily focus on the roles of phospholipids and proteins as key determinants of its accumulation and distribution.

The amphiphilic nature of this compound, possessing both a hydrophobic fluorinated tail and a hydrophilic carboxylate headgroup, drives its interaction with biological molecules. Unlike neutral hydrophobic organic pollutants that tend to accumulate in fatty tissues, anionic PFAS like this compound exhibit a preference for protein-rich tissues such as the blood, liver, and kidneys. itrcweb.org Two primary mechanisms have been proposed to explain the bioaccumulation of perfluoroalkyl acids (PFAAs): partitioning to phospholipids and binding to specific proteins. nih.gov

Role of Phospholipids

The phospholipid model suggests that cell membranes, which are composed of phospholipid bilayers, act as a significant reservoir for PFAAs. nih.gov Both phospholipids and PFAAs share a similar structure with a hydrophilic head and a hydrophobic tail, which facilitates their interaction. itrcweb.orgnih.gov It is hypothesized that PFAAs can intercalate into these membranes.

Studies investigating the interaction of PFAS with phospholipids have shown that this partitioning is influenced by the chain length of the PFAS. researchgate.net For instance, research on various PFAS has demonstrated that those with longer carbon chains exhibit a stronger association with tissue phospholipid content. nih.gov While direct studies on this compound are limited, the principles derived from closely related PFAS suggest that phospholipid partitioning is a contributing mechanism to its tissue distribution. In vitro studies with perfluorooctanoic acid (PFOA), a compound with one additional carbon, have shown it can readily partition into phospholipid bilayers. researchgate.net This interaction can lead to a disruption of the inter-lipid interactions and disordering of the bilayer. researchgate.net It is plausible that this compound engages in similar interactions.

Role of Proteins

A substantial body of evidence points to protein binding as a dominant mechanism governing the tissue distribution of PFAAs, including this compound. itrcweb.orgnih.gov Perfluoroalkyl acids have been found to bind to various proteins, with serum albumin, fatty acid-binding proteins (FABPs), and organic anion transporters being particularly significant. itrcweb.org

Research on perfluorohexanoate (PFHxA), the acid form of this compound, has demonstrated its ability to bind to proteins. One study investigating the interaction of PFHxA with Moringa oleifera seed protein found that 1.3 mg of sodium PFHxA bound per square meter of the adsorbed protein layer. acs.org The modeling of this interaction suggested that the surfactant molecules penetrated the hydrated protein layer, indicating that the binding was not solely due to electrostatic interactions between the anionic headgroup and cationic protein moieties, but also involved hydrophobic interactions. acs.org

Furthermore, physiologically based toxicokinetic (PBTK) modeling for a range of PFAAs, including PFHxA, has indicated that short-chain PFAAs are extensively bound (≥ 98%) to proteins and phospholipids within tissues. acs.org Specifically for PFHxA, the model suggested that over 50% of it was bound to proteins across all tissues. acs.org In blood, the predominant binding partners for most PFAAs, with the exception of perfluorooctane (B1214571) sulfonate (PFOS), were identified as albumin and globulins, with binding exceeding 50% for all studied PFAAs. acs.org

The interaction between PFAS and proteins like human serum albumin (HSA) is thought to occur initially at specific binding sites, stabilized by hydrophobic interactions between the fluorinated tail and adjacent sites on the protein. conicet.gov.ar This initial binding can then lead to conformational changes in the protein structure. conicet.gov.ar The binding affinity is influenced by the chain length and the functional group of the PFAA. itrcweb.org

The following table summarizes findings from studies on the interaction of perfluorohexanoate (the acid form of this compound) and the closely related perfluorooctanoate with proteins.

| Compound | Protein | Key Findings | Reference |

| Sodium Perfluorohexanoate | Moringa oleifera seed protein | 1.3 mg/m² of protein bound; interaction involves both electrostatic and hydrophobic forces. | acs.org |

| Perfluorohexanoate (PFHxA) | General tissue proteins | PBTK model indicates >50% is bound to proteins across all tissues. | acs.org |

| Sodium Perfluorooctanoate | Human Serum Albumin (HSA) | Binding occurs at specific sites, stabilized by hydrophobic interactions, and can induce conformational changes in the protein. | conicet.gov.ar |

| Sodium Perfluorooctanoate | Ubiquitin | Binds to and can induce the unfolding of the protein. | nih.gov |

Mechanisms of Environmental and Biological Transformation

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down chemical compounds. For sodium perfluoroheptanoate, these pathways primarily include thermal decomposition and advanced oxidation processes.

Thermal treatment is a potential method for the degradation of per- and polyfluoroalkyl substances (PFAS), including this compound. The process involves heating the compounds to high temperatures, leading to the cleavage of their chemical bonds.

The thermal decomposition of perfluorocarboxylic acids (PFCAs) like perfluoroheptanoic acid (PFHpA) can be accelerated by the presence of adsorbents like granular activated carbon (GAC). und.edu Studies have shown that the thermal degradation of PFCAs follows first-order kinetics, with the rate increasing significantly at higher temperatures. und.eduacs.org For instance, the half-life of some PFCAs can be reduced from minutes at 200°C to significantly shorter times at 400°C. acs.org

During thermal decomposition, the C-C bond between the alpha and beta carbons is often the weakest point in the perfluorinated backbone, leading to its scission. acs.org This process results in the formation of shorter-chain PFCAs and other byproducts. For example, the thermal degradation of perfluorooctanoic acid (PFOA) can yield PFHpA through the loss of a CF2 unit. nih.gov Further decomposition can lead to even shorter PFCAs like perfluorohexanoic acid (PFHxA), perfluoropentanoic acid (PFPeA), and perfluorobutyric acid (PFBA). nih.gov In the presence of silicon-containing materials like glass or quartz reactors, the formation of silicon tetrafluoride (SiF4) is often observed. researchgate.net

Table 1: Thermal Decomposition of Select PFCAs

| Compound | Condition | Key Findings | Reference |

| Ammonium perfluorooctanoate (APFO) | 196–234 °C | Decomposes cleanly via first-order kinetics to 1-H-perfluoroheptane. | acs.org |